molecular formula C14H18Cl2N2O3S B6084534 N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B6084534
M. Wt: 365.3 g/mol
InChI Key: UKFDBKKDNRZWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as DCEP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide exerts its effects on ion channels by binding to the channel pore and blocking the flow of ions through the channel. The exact mechanism of action of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide on sodium channels is not fully understood, but it is thought to involve the interaction of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide with specific amino acid residues in the channel pore.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on sodium channels, N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to modulate the activity of other ion channels, such as calcium channels and potassium channels. N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been shown to affect neurotransmitter release and synaptic transmission. Furthermore, N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in scientific research is its selectivity for sodium channels. This allows researchers to study the role of sodium channels in various physiological processes without affecting other ion channels. However, one of the limitations of using N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of research is the development of more potent and selective sodium channel blockers based on the structure of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. Another area of research is the study of the role of sodium channels in various diseases, such as epilepsy and cardiac arrhythmias. Additionally, the anti-inflammatory and analgesic effects of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide could be further explored for potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine in the presence of a base, followed by the addition of ethylsulfonyl chloride. This reaction results in the formation of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide as a white crystalline solid.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is in the study of ion channels. N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to selectively block the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This property of N-(2,4-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been used to study the role of sodium channels in various physiological processes, such as pain perception, muscle contraction, and cardiac function.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-7-3-4-10(9-18)14(19)17-13-6-5-11(15)8-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFDBKKDNRZWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide

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